
1,2-Dihydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrochrysene is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,2-Dihydrochrysene is not well understood, but it is believed to be related to its unique chemical structure and ability to interact with other molecules in biological systems. It has been shown to interact with DNA and RNA, which may contribute to its potential applications in cancer therapy and gene regulation.
Biochemical and Physiological Effects:
1,2-Dihydrochrysene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-Dihydrochrysene in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives with different properties. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Future Directions
For research on 1,2-Dihydrochrysene include the development of new synthesis methods and the study of its potential applications in other fields, such as drug discovery and materials science. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which may inform its use in biological systems.
Synthesis Methods
1,2-Dihydrochrysene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,2-benzoquinone, while the Friedel-Crafts reaction involves the reaction of benzene with cyclopentadiene and an acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 1,2-dibromoethene with phenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
1,2-Dihydrochrysene has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of organic semiconductors, such as polymeric materials and small molecules, which have potential applications in electronic devices, such as solar cells and light-emitting diodes.
properties
CAS RN |
18930-98-8 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2-dihydrochrysene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3-5,7-12H,2,6H2 |
InChI Key |
TVOQZJIIVKIKQU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Other CAS RN |
41593-31-1 |
synonyms |
1,2-dihydrochrysene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




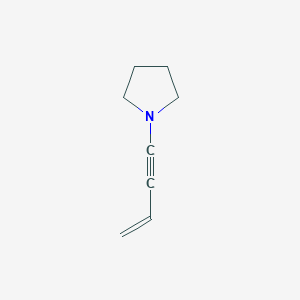
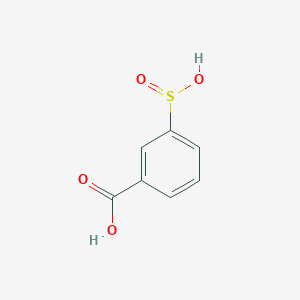
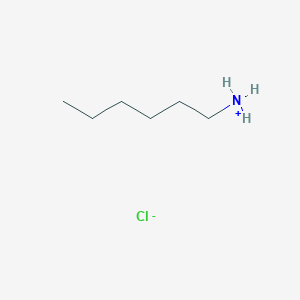
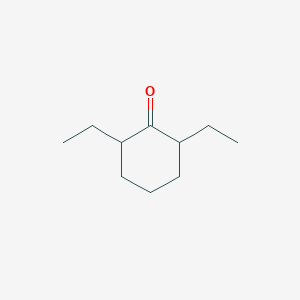

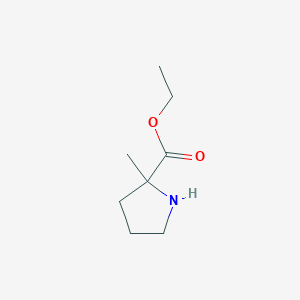

![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
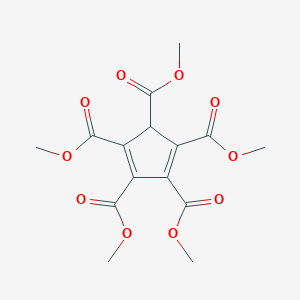
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)


